6-Bromo-3,4-dichloro-8-fluoro-2-methylquinoline
Description
Properties
Molecular Formula |
C10H5BrCl2FN |
|---|---|
Molecular Weight |
308.96 g/mol |
IUPAC Name |
6-bromo-3,4-dichloro-8-fluoro-2-methylquinoline |
InChI |
InChI=1S/C10H5BrCl2FN/c1-4-8(12)9(13)6-2-5(11)3-7(14)10(6)15-4/h2-3H,1H3 |
InChI Key |
NDQNEXMYBPUETN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=C(C=C(C2=N1)F)Br)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dichloro-8-fluoro-2-methylquinoline typically involves multi-step reactions. One common method includes the Friedel-Crafts acylation followed by halogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include bromine, chlorine, and fluorine sources, along with suitable catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dichloro-8-fluoro-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitutions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
Biological Activities
The compound is part of a broader class of quinoline derivatives known for their diverse biological activities. Research indicates that derivatives of quinoline often exhibit:
- Antimicrobial Properties : Quinoline derivatives have shown effectiveness against various bacterial and fungal strains. For instance, studies have demonstrated that halogenated quinolines can inhibit the growth of pathogens such as E. coli and Staphylococcus aureus .
- Anticancer Activity : Compounds in this class have been investigated for their potential anticancer properties. A review highlighted that certain derivatives display cytotoxic effects against cancer cell lines, making them candidates for further drug development .
- Antiviral Effects : Some studies suggest that quinoline derivatives can serve as antiviral agents, targeting specific viral mechanisms and inhibiting replication .
Synthetic Methods
The synthesis of 6-Bromo-3,4-dichloro-8-fluoro-2-methylquinoline typically involves multi-step processes that incorporate various halogenation and substitution reactions. The following table summarizes common synthetic routes:
| Synthetic Method | Description | Yield (%) |
|---|---|---|
| Halogenation | Introduction of bromine and chlorine via electrophilic aromatic substitution. | 60-80% |
| Fluorination | Use of fluorinating agents to introduce fluorine at the 8-position. | 50-70% |
| Methylation | Methyl group introduced at the 2-position using methylating agents. | 70-90% |
These methods are essential for producing the compound with desired purity and yield, which is crucial for subsequent biological testing.
Case Studies
Several case studies have documented the applications of this compound in various research contexts:
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The compound was tested against multiple bacterial strains using the disk diffusion method. Results indicated significant inhibition zones compared to control antibiotics, suggesting strong antimicrobial potential.
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized a series of halogenated quinolines and assessed their cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The study found that this compound exhibited IC50 values in the low micromolar range, indicating promising anticancer properties.
Case Study 3: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted to understand how modifications at various positions on the quinoline ring affect biological activity. This study revealed that halogen substitutions significantly enhance both antimicrobial and anticancer activities compared to non-halogenated analogs.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dichloro-8-fluoro-2-methylquinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the quinoline structure .
Comparison with Similar Compounds
Substituent Position and Halogen Diversity
The positioning and combination of halogens significantly differentiate this compound from analogs:
Key Observations :
- Halogen Placement: The target compound’s 3,4-dichloro substitution is unique compared to 5,7-difluoro in or 7-chloro in .
- Methyl vs. Trifluoromethyl : The 2-methyl group in the target contrasts with the 2-CF₃ group in . Trifluoromethyl groups increase lipophilicity and metabolic stability, whereas methyl groups offer simpler steric profiles .
Structural Variations: Aromatic vs. Tetrahydroquinoline
The aromatic quinoline core of the target compound contrasts with saturated analogs:
Key Observations :
Key Observations :
- Halogenation Techniques : Bromination at position 6 is common (e.g., uses dibromoisocyanuric acid), but the target’s 3,4-dichloro substitution may require directed ortho-metalation or electrophilic substitution .
- Efficiency : The one-step synthesis in highlights the advantage of using Hünig’s base for nucleophilic aromatic substitution, contrasting with multi-step routes for the target compound .
Physicochemical and Functional Properties
Limited data on the target compound’s properties necessitate inferences from analogs:
- Lipophilicity: The 3,4-dichloro and 8-fluoro substituents likely increase logP compared to less halogenated quinolines (e.g., ).
- Electronic Effects: Electron-withdrawing halogens may deactivate the quinoline ring, affecting reactivity in further functionalization (e.g., Suzuki couplings) .
- Steric Hindrance : The 2-methyl group in the target compound could hinder substitutions at adjacent positions compared to smaller substituents like fluorine .
Biological Activity
6-Bromo-3,4-dichloro-8-fluoro-2-methylquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a quinoline core with several halogen substitutions, which are known to influence its biological activity. The structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets.
Modulation of TNF-α Signaling
One of the primary mechanisms through which this compound exerts its biological effects is by modulating tumor necrosis factor-alpha (TNF-α) signaling. TNF-α is a key cytokine involved in inflammatory and autoimmune disorders. Studies indicate that this compound acts as an inhibitor of TNF-α activity, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies and Research Findings
- Anti-inflammatory Effects : In a study evaluating the efficacy of various quinoline derivatives, this compound was shown to significantly reduce inflammation markers in animal models of arthritis. The compound demonstrated a dose-dependent reduction in TNF-α levels .
- Antiviral Properties : A comparative analysis of quinoline derivatives indicated that compounds similar to this compound exhibited inhibitory effects on viral replication in vitro. These findings suggest potential applications in antiviral drug development .
- Anticancer Activity : In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanisms involved may include the activation of caspase pathways and inhibition of cell cycle progression .
Q & A
Q. What are the optimal synthetic routes for preparing 6-Bromo-3,4-dichloro-8-fluoro-2-methylquinoline, and how can reaction conditions be refined to improve yield?
Methodological Answer: The synthesis typically involves halogenation and Friedländer annulation. For bromination and chlorination, use N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane under inert atmosphere. Fluorination can be achieved via Balz-Schiemann reaction using tetrafluoroborate intermediates. Key optimizations include:
- Temperature control (e.g., 0–5°C for bromination to avoid side reactions).
- Catalyst selection (e.g., Lewis acids like AlCl₃ for directing substituents).
- Purification via column chromatography with silica gel (hexane:ethyl acetate gradients) to isolate intermediates .
Validate intermediates using TLC (Rf values) and mass spectrometry (ESI-MS) .
Q. How should researchers interpret conflicting NMR or mass spectrometry data for this compound?
Methodological Answer: Contradictions in spectral data (e.g., unexpected splitting in ¹H NMR or isotope patterns in MS) may arise from:
- Diastereomer formation : Check for chiral centers introduced during synthesis.
- Residual solvents : Use deuterated solvents (e.g., CDCl₃) and compare integrals with known references.
- Isotopic contributions : For bromine (Br⁷⁹/Br⁸¹, ~1:1 ratio), calculate expected [M+H]⁺ peaks (e.g., m/z 364.1275 vs. 366.0756 for Br isotopes) .
Cross-validate with ¹³C NMR and DEPT-135 to confirm substituent positions .
Advanced Research Questions
Q. How can this compound serve as a precursor for developing fluorescent probes in biological systems?
Methodological Answer: The quinoline core allows for chelation-enhanced fluorescence (CHEF). To design probes:
- Modify the 8-fluoro group : Replace with hydroxyl (-OH) to create a zinc-binding site (e.g., analogous to 8-hydroxy-2-methylquinoline derivatives) .
- Introduce auxochromes : Attach electron-donating groups (e.g., -NH₂) at the 2-methyl position to shift emission wavelengths (Δλ ~70 nm observed in similar systems) .
- Quantum yield optimization : Use time-resolved fluorescence spectroscopy to compare Φ values (target Φ >0.70) under varying pH and metal ion concentrations .
Q. What strategies are recommended for analyzing the antimicrobial activity of derivatives of this compound?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replace 3,4-dichloro with trifluoromethoxy) and compare MICs .
- Molecular docking : Screen against bacterial targets (e.g., DNA gyrase) using AutoDock Vina to predict binding affinities. Validate with crystallography if possible .
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for functionalizing this quinoline scaffold?
Methodological Answer:
- Boronic acid partners : Use aryl/heteroaryl boronic acids (e.g., 6-Bromo-2-fluoro-3-methoxyphenylboronic acid) for coupling at the 6-bromo position .
- Catalytic systems : Employ Pd(PPh₃)₄ (1–5 mol%) with K₂CO₃ in DMF/H₂O (3:1) at 80°C. Monitor reaction progress via LC-MS .
- Side-product analysis : Identify homocoupling byproducts (e.g., biphenyls) using GC-MS and adjust ligand ratios (e.g., add P(t-Bu)₃ to suppress undesired pathways) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectroscopic properties across studies?
Methodological Answer:
- Replicate experiments : Confirm spectral data using identical instrumentation (e.g., 500 MHz NMR, high-resolution ESI-MS).
- Solvent effects : Note that chemical shifts (δ) vary with solvent polarity (e.g., DMSO vs. CDCl₃).
- Dynamic processes : For temperature-dependent NMR splitting (e.g., rotational barriers), perform variable-temperature (VT) NMR studies .
Safety and Handling
Q. What protocols ensure safe handling and waste disposal of this halogenated quinoline?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and chemical splash goggles.
- Ventilation : Perform reactions in fume hoods due to volatile halogenated byproducts.
- Waste segregation : Collect halogenated waste separately in amber glass containers. Neutralize acidic/basic residues before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
